molecular formula C10H6BrNOSe B14451510 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde CAS No. 75103-23-0

2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde

Cat. No.: B14451510
CAS No.: 75103-23-0
M. Wt: 315.04 g/mol
InChI Key: VWJZQLBASXKVPK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is an organic compound that belongs to the class of selenazoles, which are heterocyclic compounds containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with selenium-containing reagents under specific conditions. One common method is the cyclization of 4-bromobenzaldehyde with selenium dioxide in the presence of a base, such as sodium hydroxide, to form the selenazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)-1,3-selenazole-4-carboxylic acid

    Reduction: 2-(4-Bromophenyl)-1,3-selenazole-4-methanol

    Substitution: Various substituted selenazoles depending on the nucleophile used

Scientific Research Applications

2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular targets through its selenazole ring and aldehyde group, potentially forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.

    2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde: Similar structure but contains oxygen instead of selenium.

Uniqueness

2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and different reactivity profiles, making them valuable in various applications .

Properties

CAS No.

75103-23-0

Molecular Formula

C10H6BrNOSe

Molecular Weight

315.04 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-selenazole-4-carbaldehyde

InChI

InChI=1S/C10H6BrNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H

InChI Key

VWJZQLBASXKVPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Br

Origin of Product

United States

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